molecular formula C10H14FNO2 B13670069 Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate

Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate

Cat. No.: B13670069
M. Wt: 199.22 g/mol
InChI Key: TZMPSTXARITXRJ-UHFFFAOYSA-N
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Description

Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate is a complex organic compound with a unique structure that includes a fluorine atom and a methylene group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .

Scientific Research Applications

Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methylene group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,7aR)-2-Fluoro-6-methylenehexahydro-1H-pyrrolizine-7a-carboxylate is unique due to the presence of both a fluorine atom and a methylene group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

methyl 2-fluoro-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizine-8-carboxylate

InChI

InChI=1S/C10H14FNO2/c1-7-3-10(9(13)14-2)4-8(11)6-12(10)5-7/h8H,1,3-6H2,2H3

InChI Key

TZMPSTXARITXRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(CN1CC(=C)C2)F

Origin of Product

United States

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